![molecular formula C9H6N4 B013923 s-Triazolo[3,4-a]phthalazine CAS No. 234-80-0](/img/structure/B13923.png)
s-Triazolo[3,4-a]phthalazine
Overview
Description
s-Triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by a fused ring system consisting of a triazole ring and a phthalazine ring. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazolo[3,4-a]phthalazine typically involves the reaction of hydralazine with N-protected amino acids or dipeptides under both homogeneous (solution) and heterogeneous (solid-phase) conditions . The reaction proceeds through the formation of an amide intermediate, which undergoes ring closure with the elimination of water to form the this compound derivative . Various coupling reagents, such as carbodiimides (e.g., EDC, DCC), N-ethyl-5-phenylisoxazolium-3’-sulfonate (NEPIS), and triphenylphosphite with imidazole, are used to activate the carboxylate group towards nucleophilic attack .
Industrial Production Methods
the principles of green chemistry, such as the use of non-conventional energy sources like microwave, ultrasound, and mechanochemistry, can be applied to improve the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
s-Triazolo[3,4-a]phthalazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . The nitrogen atoms in the triazole and phthalazine rings make the compound susceptible to nucleophilic attack, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, carbodiimides, and various metal complexes . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products
The major products formed from the reactions of this compound include various substituted derivatives, such as 3-alkylthio-5-methyl-s-triazolo[3,4-a]phthalazin-6-ones and their corresponding sulphones . These derivatives exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHN
Molecular Weight: 170.17 g/mol
CAS Number: 234-80-0
The compound features a triazole fused to a phthalazine ring, conferring unique chemical properties that are exploited in various applications.
Medicinal Applications
- Anticancer Activity
- Antimicrobial Properties
- Metabolic Studies
Biological Activities
- Ligand Properties
- Binding Affinity
Material Science Applications
- Synthesis of Advanced Materials
- Chemiluminescent Materials
Mechanism of Action
The mechanism of action of s-Triazolo[3,4-a]phthalazine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, such as c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By binding to these enzymes, this compound can disrupt the signaling pathways that promote tumor growth and metastasis . Additionally, the compound can induce apoptosis in cancer cells by interfering with the expression of key regulatory proteins .
Comparison with Similar Compounds
s-Triazolo[3,4-a]phthalazine can be compared with other similar compounds, such as phthalazine, triazolothiadiazine, and triazolopyridazine . These compounds share some structural similarities but differ in their biological activities and applications. For example:
Phthalazine: Known for its antimicrobial and antihypertensive properties.
Triazolothiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory activities.
Triazolopyridazine: Studied for its potential as an enzyme inhibitor and anticancer agent.
The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for the development of new therapeutic agents .
Biological Activity
s-Triazolo[3,4-a]phthalazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound is a bicyclic compound featuring a triazole ring fused to a phthalazine moiety. The general structure can be represented as follows:
The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds. Variations in synthetic routes have led to the development of numerous derivatives with enhanced biological properties.
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives, particularly as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2).
- Case Study : A study synthesized various triazolo[3,4-a]phthalazine derivatives and evaluated their anti-proliferative effects against human cancer cell lines such as HCT-116 (colon adenocarcinoma) and MCF-7 (breast cancer). One of the most potent derivatives exhibited IC50 values of 7 µM against HCT-116 and 16.98 µM against MCF-7, comparable to sorafenib, a known VEGFR-2 inhibitor .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6o | HCT-116 | 7 |
6o | MCF-7 | 16.98 |
Sorafenib | HCT-116 | 5.47 |
Sorafenib | MCF-7 | 7.26 |
2.2 Antimicrobial Activity
Research has also demonstrated that certain derivatives of this compound possess significant antimicrobial properties.
- Findings : A study reported that some synthesized phthalazine derivatives showed inhibitory activity against Staphylococcus aureus, indicating their potential use as antibacterial agents .
2.3 Neurological Activity
Another area of interest is the interaction of this compound with voltage-gated calcium channels.
- Research Outcome : Derivatives were identified as high-affinity ligands for the alpha 2 delta-1 subunit of these channels, with one compound demonstrating an IC50 value of 15 nM, suggesting potential applications in treating neurological disorders .
3. Metabolism and Pharmacokinetics
The metabolism of this compound has been studied in animal models. For instance:
- Metabolic Pathways : After oral administration in rats, a lipophilic metabolite known as 7-methylthio Tri-P was identified as a significant product in urine samples. This indicates the liver's involvement in metabolic transformations .
4. Conclusion and Future Directions
The biological activity of this compound presents promising avenues for drug development, particularly in oncology and antimicrobial therapies. The ability to modify its structure to enhance efficacy while minimizing toxicity represents a critical focus for future research.
Further studies are warranted to explore:
- The detailed mechanisms behind its anticancer and antimicrobial activities.
- The potential for developing new derivatives with improved pharmacological profiles.
- Clinical trials to establish safety and efficacy in humans.
The ongoing exploration into this compound’s capabilities may yield significant advancements in therapeutic strategies against various diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for s-Triazolo[3,4-a]phthalazine derivatives in anticancer research?
- Methodology :
- Hydrazone cyclization : React 1-hydrazinophthalazine derivatives with aromatic aldehydes (e.g., benzaldehyde) under catalytic dehydrogenation to yield 3,6-diaryl-s-triazolo[3,4-a]phthalazines .
- Imidoyl chloride reactions : Use 1-chlorophthalazine derivatives with aromatic acid hydrazides or sodium azide to form triazolo- or tetrazolo-phthalazines .
- Multicomponent reactions : Combine phthalic anhydride, phenacyl bromides, and triazolo-thiadiazines in acetic acid for fused derivatives .
- Key intermediates : Hydrazones (confirmed via IR NH bands at 3400–3600 cm⁻¹) and imidoyl chlorides .
Q. How are this compound derivatives characterized spectroscopically?
- Techniques :
- IR spectroscopy : Identify NH (3400–3600 cm⁻¹) and C=N (1625 cm⁻¹) stretches in hydrazones .
- NMR : Aromatic protons (δ7.16–9.00 ppm in CDCl₃), hydrazone NH singlets (δ10.52–10.90 ppm), and methyl groups (δ2.34 ppm for C3-CH₃) .
- X-ray crystallography : Confirm planar molecular geometry (e.g., dihedral angle <3° between triazole and phthalazine rings) .
Q. What biological activities are commonly associated with this compound derivatives?
- Anticancer : Derivatives inhibit VEGFR-2 (IC₅₀ = 0.1–0.38 µM) and show cytotoxicity against HCT-116 (IC₅₀ = 7–23 µM) and MCF-7 (IC₅₀ = 17–66 µM) cell lines .
- Anticonvulsant : 6-substituted derivatives exhibit activity in seizure models via GABA modulation .
- Anti-inflammatory : 6-phenoxy derivatives reduce inflammation through COX-2 inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for VEGFR-2 inhibition?
- Key modifications :
- Position 3 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity to VEGFR-2’s ATP pocket .
- Position 6 : Bulky aryl groups (e.g., 4-chlorophenyl) improve hydrophobic interactions .
- Data-driven optimization :
- Compound 6o (3-Cl, 6-aryl) achieves IC₅₀ = 0.1 µM against VEGFR-2, comparable to sorafenib .
- Table : Select IC₅₀ values against HCT-116 and VEGFR-2:
Compound | HCT-116 (µM) | VEGFR-2 (µM) |
---|---|---|
6o | 7 ± 0.06 | 0.1 ± 0.01 |
6m | 13 ± 0.11 | 0.15 ± 0.02 |
Sorafenib | 5.47 ± 0.3 | 0.1 ± 0.02 |
Q. What strategies resolve contradictions in IC₅₀ values across cancer cell lines (e.g., HCT-116 vs. MCF-7)?
- Methodology :
- Kinase selectivity profiling : Test compounds against a panel of kinases (e.g., EGFR, PDGFR) to rule off-target effects .
- Cell line-specific factors : Assess differences in VEGFR-2 expression (HCT-116: high; MCF-7: moderate) via qPCR or Western blot .
- Apoptosis assays : Use flow cytometry to verify mechanism (e.g., compound 6o induces G2/M arrest in HCT-116) .
Q. How are molecular docking studies applied to predict binding modes of s-Triazolo[3,4-a]phthalazines to VEGFR-2?
- Protocol :
Protein preparation : Retrieve VEGFR-2 structure (PDB: 4ASD), remove water, add hydrogens.
Ligand preparation : Optimize triazolo-phthalazine geometry using DFT (B3LYP/6-31G*).
Docking : Use AutoDock Vina with grid box centered on ATP-binding site (coordinates: x=15, y=20, z=25) .
Validation : Compare pose of 6o with co-crystallized sorafenib; RMSD <2 Å confirms reliability .
Q. How can ADMET profiles of this compound derivatives be optimized for preclinical development?
- In silico strategies :
- Solubility : Introduce polar groups (e.g., -OH, -OMe) to reduce logP (<3) .
- Metabolic stability : Block CYP3A4 oxidation sites (e.g., replace -CH₃ with -CF₃ at position 3) .
- Toxicity : Use ProTox-II to predict hepatotoxicity; avoid Michael acceptors or reactive nitro groups .
Q. What experimental approaches validate discrepancies between in vitro and in silico activity predictions?
- Case study : A derivative shows strong docking affinity but weak in vitro VEGFR-2 inhibition.
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPJKLSGUJUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177955 | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234-80-0 | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazolo[3,4-a]phthalazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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